molecular formula C7H5ClN2O2S B12280917 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride

Cat. No.: B12280917
M. Wt: 216.65 g/mol
InChI Key: RHHUYHKECCVVKO-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrrole rings fused together. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents. One common method includes the use of pyridine-3-sulfonyl chloride as a starting material, which undergoes a series of reactions to introduce the pyrrole ring and form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is unique due to its specific ring fusion and the presence of the sulfonyl chloride group, which makes it a versatile intermediate for various chemical transformations. Its ability to inhibit tubulin polymerization and other biological targets also sets it apart from similar compounds .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-1-2-9-3-5(6)7/h1-4,10H

InChI Key

RHHUYHKECCVVKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2S(=O)(=O)Cl

Origin of Product

United States

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